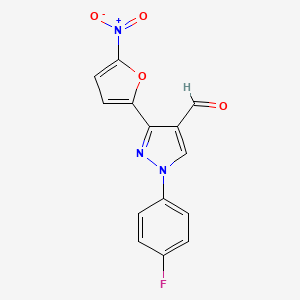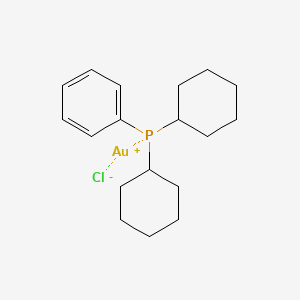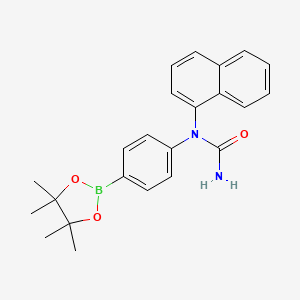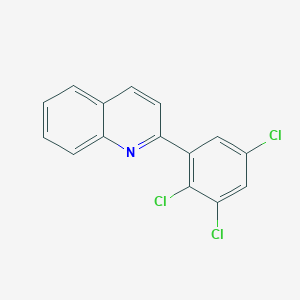
2-(2,3,5-Trichlorophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 2,3,5-trichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound, the starting materials are 2-aminoacetophenone and 2,3,5-trichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,5-Trichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,5-Trichlorophenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the trichlorophenyl group, which enhances its biological activity.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)quinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of chlorine atoms enhances its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the chlorine atoms, resulting in lower reactivity and biological activity.
2-(2,4-Dichlorophenyl)quinoline: Similar structure but with fewer chlorine atoms, leading to different reactivity and potency.
2-(3,5-Dichlorophenyl)quinoline: Another isomer with different substitution pattern, affecting its chemical and biological properties.
Uniqueness: 2-(2,3,5-Trichlorophenyl)quinoline is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H8Cl3N |
|---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-7-11(15(18)12(17)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChI Key |
LLMZUOXFPYZJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


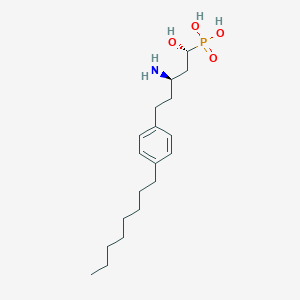
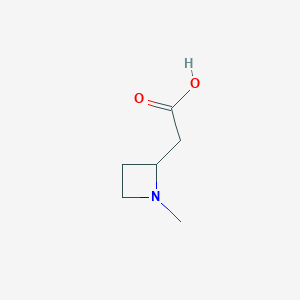

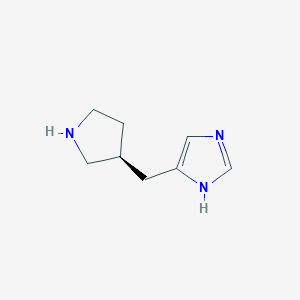
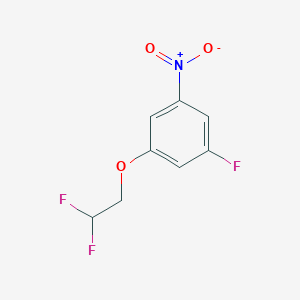
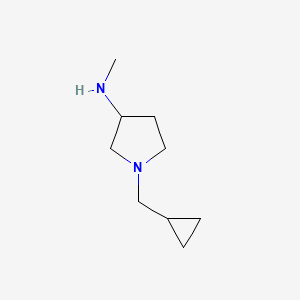
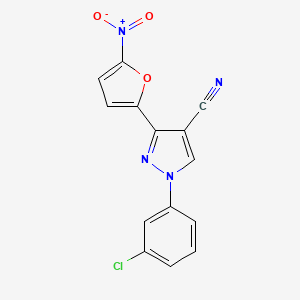
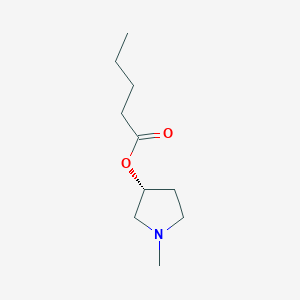
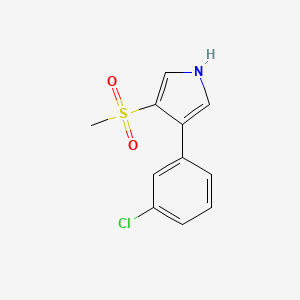
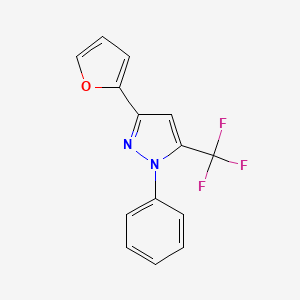
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
